XMD8-92 is a small molecule kinase inhibitor that primarily targets the extracellular signal-regulated kinase 5 (ERK5) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule also exhibits inhibitory activity against bromodomain 4 (BRD4), although this effect is considered an off-target activity. [, , ] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. [, , , , , , , , , ] Due to its involvement in these crucial processes, ERK5 has emerged as a potential therapeutic target for various diseases, including cancer and inflammatory disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The molecular structure of XMD8-92 has been elucidated through crystallography studies, particularly in complex with ERK5. [] These studies reveal that XMD8-92 binds to an allosteric site located between the kinase P-loop and αC helix of ERK5. This binding displaces the P-loop into the ATP-binding site, thereby inhibiting the kinase activity of ERK5. []
XMD8-92 primarily exerts its biological effects by inhibiting the kinase activity of ERK5. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by binding to an allosteric site on ERK5, preventing ATP binding and subsequent phosphorylation of downstream targets. [] The inhibition of ERK5 signaling then disrupts downstream pathways involved in cell proliferation, survival, inflammation, and other cellular processes. Notably, XMD8-92 can also inhibit BRD4, although this activity is considered off-target and might contribute to some of its observed effects. [, , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: